1,3-Difluoro-2-iodopropane
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Overview
Description
1,3-Difluoro-2-iodopropane is an organofluorine compound with the molecular formula C3H5F2I. It is characterized by the presence of two fluorine atoms and one iodine atom attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2-iodopropane can be synthesized through several methods. One common approach involves the fluorination of 2-iodopropane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes utilize advanced fluorinating agents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure safety and efficiency, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-iodopropane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1,3-difluoropropane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield corresponding alcohols or ketones depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: 1,3-difluoro-2-hydroxypropane or 1,3-difluoro-2-aminopropane.
Reduction: 1,3-difluoropropane.
Oxidation: 1,3-difluoro-2-propanol or 1,3-difluoro-2-propanone.
Scientific Research Applications
1,3-Difluoro-2-iodopropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. It is also employed in the study of reaction mechanisms involving fluorine and iodine atoms.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 1,3-difluoro-2-iodopropane involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activities and alter metabolic pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-propanol: A metabolic poison used as a rodenticide.
1,3-Difluoro-2-chloropropane: Another halogenated propane derivative with different reactivity and applications.
Uniqueness
1,3-Difluoro-2-iodopropane is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. The combination of these halogens allows for selective reactions and the formation of diverse derivatives, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
1,3-difluoro-2-iodopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2I/c4-1-3(6)2-5/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGACPKPUJYFKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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